molecular formula C7H4BrClO B064787 5-Bromo-2-chlorobenzaldehyde CAS No. 189628-37-3

5-Bromo-2-chlorobenzaldehyde

Cat. No. B064787
Key on ui cas rn: 189628-37-3
M. Wt: 219.46 g/mol
InChI Key: DPKKRQAEYWOISP-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Pyridinium dichromate (3.82 g, 10.2 mmol) was added to a solution of 5-bromo-2-chlorobenzylalcohol (1.5 g, 6.8 mmol) in CH2Cl2 (30 mL). The reaction was stirred for 5 hours and then celite was added. The mixture was stirred for 20 mins and then filtered through a pad of celite washing with ether. The filtrate was concentrated to a brown oil. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (1.28 g, 86%). 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J=8.6 Hz, 1 H), 7.65 (dd, J=8.3, 2.5 Hz, 1 H), 8.04 (d, J=2.5 Hz, 1 H), 10.41 (s, 1 H).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:31])=[C:27]([CH:30]=1)[CH2:28][OH:29]>C(Cl)Cl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:31])=[C:27]([CH:30]=1)[CH:28]=[O:29] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(CO)C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
celite was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washing with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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